n-Ethyl-2-((4-nitrophenyl)amino)acetamide
Description
n-Ethyl-2-((4-nitrophenyl)amino)acetamide is a nitro-substituted acetamide derivative characterized by an ethyl group attached to the acetamide nitrogen and a 4-nitrophenylamino moiety at the α-position. The ethyl chain may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
CAS No. |
923215-82-1 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-ethyl-2-(4-nitroanilino)acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-11-10(14)7-12-8-3-5-9(6-4-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14) |
InChI Key |
GSXAZDLQHRNEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-((4-nitrophenyl)amino)acetamide typically involves the reaction of ethylamine with 4-nitroaniline, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium carbonate. The mixture is stirred at room temperature and then heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-((4-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and arylated products.
Scientific Research Applications
n-Ethyl-2-((4-nitrophenyl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Ethyl-2-((4-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The table below compares n-Ethyl-2-((4-nitrophenyl)amino)acetamide with key analogs:
| Compound Name | Structural Features | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| This compound | Ethyl group, 4-nitrophenylamino, acetamide backbone | -NO₂, -NHCO-, -NHEt | Strong electron withdrawal (-NO₂), moderate H-bonding |
| N-(6-Substituted-benzothiazol-2-yl) derivatives | Benzothiazole ring, imidazole-thioether linkage, 4-nitrophenylamino substituent | -S-, imidazole, -NO₂ | Enhanced π-π stacking (benzothiazole), redox activity |
| N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-triazol-1-yl)acetamide | Benzoimidazole, triazole, -NO₂ | Triazole, -NO₂, -NHCO- | High metabolic stability (triazole), strong H-bonding |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Chloro, methylsulfonyl, -NO₂ | -Cl, -SO₂Me, -NO₂ | Polar sulfonyl group, steric hindrance |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | Hydroxy group, -NO₂, acetamide | -OH, -NO₂, -NHCO- | Electron withdrawal (-NO₂) balanced by -OH H-bonding |
Key Observations :
- The benzothiazole/imidazole derivatives () exhibit extended aromatic systems, enhancing interactions with hydrophobic enzyme pockets .
- Triazole-containing analogs () show improved metabolic stability due to the triazole ring’s resistance to oxidative degradation .
- Chloro and sulfonyl groups () introduce steric and electronic effects that may reduce off-target binding .
Key Findings :
- The imidazole-thioether derivatives demonstrate potent cytotoxicity, likely due to their planar aromatic systems interfering with DNA replication .
- The triazole-benzoimidazole analog ’s LasR inhibition highlights the role of heterocycles in targeting bacterial virulence .
- Thiazolyl acetamides () show promise as COX inhibitors, with AKM-2 outperforming Diclofenac in docking studies .
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